4-bromo-N-(tert-butyldimethylsilyl)-N,N-dimethylbenzene-1-sulfonoimidamide
Description
Chemical Structure and Synthesis The compound 4-bromo-N-(tert-butyldimethylsilyl)-N,N-dimethylbenzene-1-sulfonoimidamide (hereafter referred to by its systematic name) is a sulfonimidamide derivative featuring a bromine substituent at the para position of the benzene ring and a tert-butyldimethylsilyl (TBS) protecting group. Its synthesis involves the reaction of N-(tert-butyldimethylsilyl)-4-bromobenzenesulfonamide with triphenylphosphine (PPh₃), hexachloroethane (C₂Cl₆), ammonia gas, and triethylamine (Et₃N), yielding the sulfonimidamide product with an 83% yield after purification by column chromatography .
Properties
CAS No. |
2174001-61-5 |
|---|---|
Molecular Formula |
C14H25BrN2OSSi |
Molecular Weight |
377.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Sulfonamide Intermediate Synthesis
React 4-bromobenzenesulfonyl chloride with dimethylamine (HNMe) in anhydrous dichloromethane (DCM) to yield 4-bromo-N,N-dimethylbenzenesulfonamide :
Silylation of Sulfonamide
Introduce the tert-butyldimethylsilyl (TBDMS) group via nucleophilic substitution. Patent US11236045B2 employs silyl chlorides (e.g., TBDMS-Cl) with bases like triethylamine (EtN) to functionalize sulfonamides:
Key Conditions :
-
Anhydrous tetrahydrofuran (THF) at 0°C.
-
Stoichiometric base to scavenge HCl.
Optimization Challenges and Solutions
Regioselectivity in Bromination
The sulfonamide group’s meta-directing nature complicates para-bromination. To address this:
Steric Hindrance in Silylation
The bulky TBDMS group requires careful optimization:
-
High Dilution : Reduce intermolecular interactions.
-
Catalytic Azide Transfer : Use Cu(I) catalysts to enhance silylation efficiency.
Analytical Validation
Critical quality attributes for the target compound include:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC-UV (254 nm) | ≥95% |
| Regioisomeric Impurities | H NMR (DMSO-d) | <2% 2-bromo derivative |
| Silyl Group Integrity | Si NMR | δ −5 to −10 ppm |
Scalability and Industrial Considerations
Patent US20110155950A2 emphasizes scalable bromination in liquid-liquid biphasic systems, while WO2022032073A2 highlights continuous flow reactors for sulfonamide synthesis. For the target compound:
-
Batch Process : 50–100 L reactors with controlled cooling (−10°C).
-
Workup : Aqueous extraction to remove unreacted TBDMS-Cl and EtN·HCl.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(tert-butyldimethylsilyl)-N,N-dimethylbenzene-1-sulfonoimidamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The sulfonoimidamide group can participate in redox reactions, altering its oxidation state.
Silylation and Desilylation: The tert-butyldimethylsilyl group can be introduced or removed under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine), silylating agents (e.g., tert-butyldimethylsilyl chloride), and sulfonyl chlorides. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as imidazole .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different sulfonoimidamide species.
Scientific Research Applications
4-bromo-N-(tert-butyldimethylsilyl)-N,N-dimethylbenzene-1-sulfonoimidamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives may be explored for potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-bromo-N-(tert-butyldimethylsilyl)-N,N-dimethylbenzene-1-sulfonoimidamide depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and sulfonoimidamide groups, as well as the steric effects of the tert-butyldimethylsilyl group. These factors can affect its interactions with other molecules and its overall reactivity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects: Bromine vs. Methoxy/Chloro Groups
N-(tert-Butyldimethylsilyl)-4-methoxybenzenesulfonimidamide (6d)
- Structure : Methoxy (-OCH₃) substituent at the para position.
- Synthesis : Prepared similarly using N-(tert-butyldimethylsilyl)-4-methoxybenzenesulfonamide as the precursor, with identical reagents (PPh₃, C₂Cl₆, NH₃, Et₃N) .
- Properties :
- Melting point: 80–82°C.
- Electronic effects: Methoxy is electron-donating, reducing electrophilicity compared to bromine.
- Applications: More suited for nucleophilic aromatic substitutions due to activated aryl rings.
N-(tert-Butyldimethylsilyl)-4-chlorobenzenesulfonamide (1e-precursor)
- Structure : Chlorine (-Cl) substituent at the para position.
- Synthesis : Derived from 4-chlorobenzenesulfonamide via TBS protection with tert-butyldimethylsilyl chloride and Et₃N .
- Properties: Chlorine’s moderate electron-withdrawing effect balances reactivity and stability. Sulfonamide (vs. sulfonimidamide) lacks the imino group, reducing hydrogen-bonding capacity.
Key Differences
| Property | Bromo Derivative (Target) | Methoxy Derivative (6d) | Chloro Derivative (1e-precursor) |
|---|---|---|---|
| Substituent | Br (strong EWG) | OCH₃ (EDG) | Cl (moderate EWG) |
| Functional Group | Sulfonimidamide | Sulfonimidamide | Sulfonamide |
| Melting Point (°C) | Not reported | 80–82 | Not reported |
| Yield | 83% | Similar protocol | Not explicitly stated |
| Reactivity | High electrophilicity | Moderate | Intermediate |
Role of Protecting Groups: TBS vs. Other Silyl Groups
The TBS group in the target compound and its analogues provides steric protection and enhances solubility in organic solvents. For example, deprotection of 6d using 4 N HCl in dioxane yields 4-methoxybenzenesulfonimidamide (1d), demonstrating the TBS group’s labile nature under acidic conditions .
Structural Analogues with Modified Nitrogen Substituents
4-Bromo-N-(tert-butyldimethylsilyl)-N,N-dimethylbenzenesulfonamide
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 4-bromo-N-(tert-butyldimethylsilyl)-N,N-dimethylbenzene-1-sulfonoimidamide?
- Methodological Answer : The synthesis typically involves:
- Bromination : Introduction of the bromo group at the para position of the benzene ring using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions .
- Silylation : Protection of reactive functional groups with tert-butyldimethylsilyl (TBS) chloride in the presence of a base (e.g., imidazole or triethylamine) in anhydrous dichloromethane .
- Sulfonoimidamide Formation : Coupling of the sulfonyl group with dimethylamine derivatives via nucleophilic substitution, often using coupling agents like EDCI/HOBt in tetrahydrofuran (THF) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the final product .
Q. What characterization techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated chloroform (CDCl₃) at 25°C (400 MHz spectrometer) to confirm substituent positions and TBS protection .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns, particularly for bromine (²H/⁸¹Br split) .
- Infrared (IR) Spectroscopy : Identification of sulfonamide (S=O stretch ~1350–1150 cm⁻¹) and silyl ether (Si-O stretch ~1250–950 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can reaction yields be optimized during the silylation step?
- Methodological Answer :
- Solvent Choice : Use anhydrous dichloromethane or DMF to minimize hydrolysis of TBS-Cl .
- Temperature Control : Maintain 0–5°C during reagent addition to reduce side reactions .
- Catalyst Use : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate silylation .
- Monitoring : Track reaction progress via TLC (Rf shift in hexane/ethyl acetate 7:3) and adjust reaction time (typically 12–24 hours) .
Q. How should researchers address contradictions in reported bioactivity data for sulfonoimidamide derivatives?
- Methodological Answer :
- Structural Validation : Confirm compound purity (>95% by HPLC) and stereochemistry (X-ray crystallography if possible) to rule out impurities as confounding factors .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Data Normalization : Express bioactivity (IC₅₀, Ki) relative to a reference compound (e.g., positive control) to enable cross-study comparisons .
Q. What computational strategies support the design of derivatives with enhanced stability or binding affinity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the sulfonamide and silyl groups to predict hydrolytic stability .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with bromobenzene-binding pockets) .
- Molecular Dynamics (MD) Simulations : Simulate solvation effects in aqueous and lipid environments to optimize logP values for membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
